molecular formula C10H16O3 B1262531 (4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one

(4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one

Cat. No. B1262531
M. Wt: 184.23 g/mol
InChI Key: ZZVPZXLETLTSEB-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one is a (4R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one that has R configuration at position 7. It derives from a (1S,4R)-1-hydroxylimonen-2-one.

Scientific Research Applications

Chemical Transformations and Synthesis

The compound has been involved in various chemical transformations, particularly in the synthesis of complex organic molecules. For instance, it played a role in the oxidation of bicyclic monoterpene ketones with Caro’s acid, leading to the synthesis of unknown seven-membered lactones, which are vital in various chemical reactions (Ishmuratov et al., 2012). Moreover, it has been instrumental in the total synthesis of complex structures like (-)-4-Hydroxyzinowol, a compound with implications in cancer treatment (Todoroki et al., 2014).

Neuroprotective Activities

Research indicates that derivatives of this compound exhibit neuroprotective activities. For example, compounds isolated from the resinous heartwood of Aquilaria sinensis demonstrated significant protective effects on cell injury induced by corticosterone and 1-methyl-4-phenylpyridine ion, highlighting their potential in neuroprotection (He et al., 2020).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel chemical structures. For example, an efficient synthesis of novel 1,4-benzoxazepin-2-one derivatives was achieved via a reaction involving this compound, showcasing its utility in creating new chemical entities (Khaleghi et al., 2011).

Implications in Drug Development

In the realm of drug development, the compound has been used in the practical synthesis of orally active antagonists, demonstrating its relevance in creating therapeutically significant molecules (Ikemoto et al., 2005).

Contribution to Other Chemical Syntheses

It has also contributed to the synthesis of other complex molecules, such as in the efficient synthesis of (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, which is important for various chemical applications (Selezneva et al., 2011).

Anti-Microbial and Anti-Fungal Activities

Some studies have explored the anti-microbial and anti-fungal properties of derivatives of this compound. For instance, a study synthesized pyrrolidine derivative of a carvotacetone and monoterpenes, showing significant activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (Masila et al., 2020).

properties

Product Name

(4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4R,7R)-7-hydroxy-7-methyl-4-prop-1-en-2-yloxepan-2-one

InChI

InChI=1S/C10H16O3/c1-7(2)8-4-5-10(3,12)13-9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10-/m1/s1

InChI Key

ZZVPZXLETLTSEB-PSASIEDQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@](OC(=O)C1)(C)O

Canonical SMILES

CC(=C)C1CCC(OC(=O)C1)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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